N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide
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Overview
Description
N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylamino group attached to a propan-2-yl chain, which is further connected to a 4-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide can be achieved through a multi-step process One common method involves the reaction of cyclohexylamine with an appropriate acyl chloride to form the corresponding amideThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexylamino group.
N-cyclohexyltaurine: Contains a cyclohexylamino group attached to a taurine moiety.
Hexylcaine: A local anesthetic with a cyclohexyl group.
Uniqueness
N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-1-oxopropan-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H24N2O2/c1-12-8-10-14(11-9-12)17(21)18-13(2)16(20)19-15-6-4-3-5-7-15/h8-11,13,15H,3-7H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
GMJSNGFRWARQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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